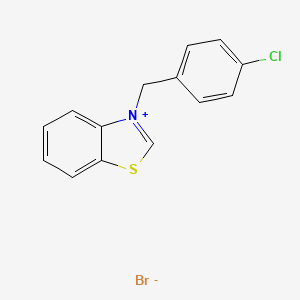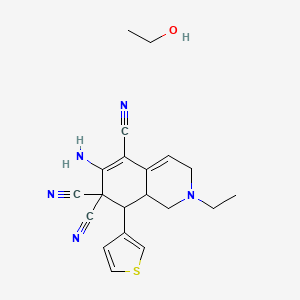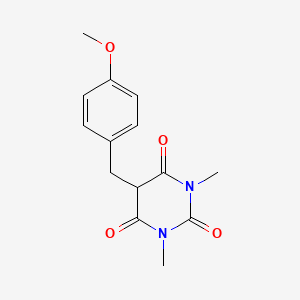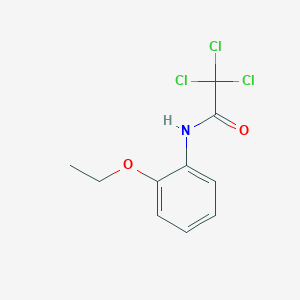![molecular formula C25H22BrN3O5 B5230208 N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide, commonly known as Boc-Gly-Phe-(p-Br)-Phe-NH2, is a peptide compound that has been used extensively in scientific research. It is a potent inhibitor of opioid receptors, and its mechanism of action has been studied in great detail.
Mécanisme D'action
Boc-Gly-Phe-(p-Br)-Phe-NH2 acts as a competitive antagonist at mu opioid receptors. It binds to the receptor with high affinity and blocks the binding of endogenous opioid peptides, such as beta-endorphin and enkephalins. This results in a decrease in the activity of the receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of mu opioid receptors in the brain, resulting in a decrease in pain perception and a reduction in the reinforcing effects of opioids. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been shown to reduce the activity of mu opioid receptors in the gastrointestinal tract, resulting in a decrease in gastrointestinal motility and an increase in constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Gly-Phe-(p-Br)-Phe-NH2 in lab experiments is its high potency and selectivity for mu opioid receptors. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using Boc-Gly-Phe-(p-Br)-Phe-NH2 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on Boc-Gly-Phe-(p-Br)-Phe-NH2. One area of research is the development of new opioid receptor ligands that are more potent and selective than Boc-Gly-Phe-(p-Br)-Phe-NH2. Another area of research is the investigation of the role of mu opioid receptors in various physiological processes, such as pain, addiction, and gastrointestinal function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Boc-Gly-Phe-(p-Br)-Phe-NH2, which could lead to the development of new therapeutic agents for the treatment of opioid addiction and other disorders.
Méthodes De Synthèse
Boc-Gly-Phe-(p-Br)-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by cleavage of the peptide from the support and purification. The synthesis of Boc-Gly-Phe-(p-Br)-Phe-NH2 involves the coupling of Boc-Gly, Fmoc-Phe-(p-Br)-OH, and Fmoc-Phe-OH, followed by deprotection and cleavage from the resin.
Applications De Recherche Scientifique
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been used extensively in scientific research as a tool to study opioid receptors. It is a potent and selective inhibitor of mu opioid receptors, and it has been used to investigate the role of these receptors in pain, addiction, and other physiological processes. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been used in the development of new opioid receptor ligands and as a reference compound in binding assays.
Propriétés
IUPAC Name |
benzyl N-[2-[[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O5/c26-19-11-12-21(20(13-19)24(32)18-9-5-2-6-10-18)29-23(31)15-27-22(30)14-28-25(33)34-16-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,30)(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJZKQJDRMMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamoyl}-methyl)-carbamic acid benzyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)


![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)
![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)